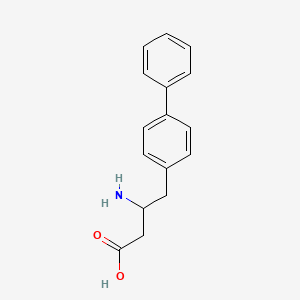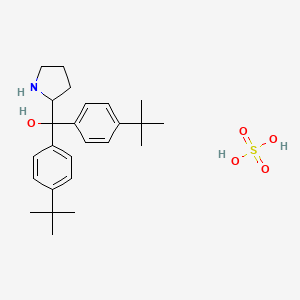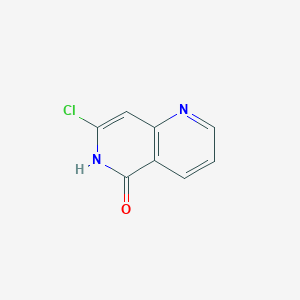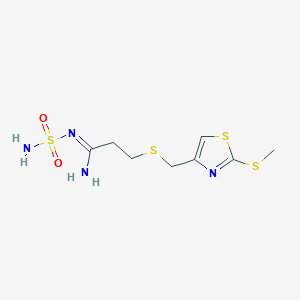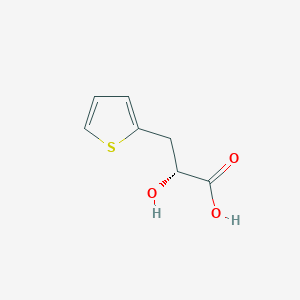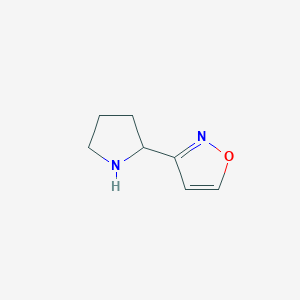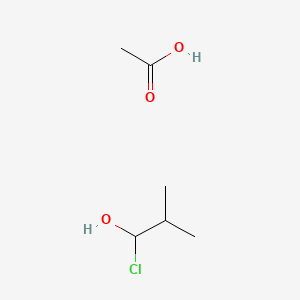
1-Propanol, 1-chloro-2-methyl-, acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanol, 1-chloro-2-methyl-, acetate is an organic compound with the molecular formula C6H11ClO2 It is a derivative of 1-propanol, where the hydroxyl group is replaced by a chloro group and an acetate group is attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Propanol, 1-chloro-2-methyl-, acetate can be synthesized through the esterification of 1-chloro-2-methyl-1-propanol with acetic acid. The reaction typically requires an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to proceed efficiently. The reaction conditions include heating the reactants under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the yield and purity of the product. The use of advanced catalysts and controlled reaction environments ensures the efficient conversion of reactants to the desired ester.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Propanol, 1-chloro-2-methyl-, acetate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles such as hydroxide ions, leading to the formation of 1-propanol derivatives.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 1-chloro-2-methyl-1-propanol and acetic acid.
Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Substitution Reactions: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Hydrolysis: Dilute hydrochloric acid (HCl) or sodium hydroxide (NaOH) under reflux conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Major Products Formed:
Substitution: 1-Propanol derivatives.
Hydrolysis: 1-Chloro-2-methyl-1-propanol and acetic acid.
Oxidation: Carboxylic acids or aldehydes.
Applications De Recherche Scientifique
1-Propanol, 1-chloro-2-methyl-, acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various compounds.
Biology: Investigated for its potential effects on biological systems and its use in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Propanol, 1-chloro-2-methyl-, acetate involves its interaction with molecular targets through its functional groups. The chloro group can participate in nucleophilic substitution reactions, while the acetate group can undergo hydrolysis. These interactions can lead to the formation of reactive intermediates that exert specific effects on biological or chemical systems.
Comparaison Avec Des Composés Similaires
1-Chloro-2-methyl-2-propanol: Shares the chloro and methyl groups but lacks the acetate group.
2-Chloro-1-propanol: Similar structure but with the chloro group at a different position.
1-Chloro-2-methylpropene: An unsaturated analog with a double bond.
Uniqueness: 1-Propanol, 1-chloro-2-methyl-, acetate is unique due to the presence of both chloro and acetate groups, which confer distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its utility in multiple fields make it a compound of significant interest.
Propriétés
Numéro CAS |
13398-05-5 |
|---|---|
Formule moléculaire |
C6H13ClO3 |
Poids moléculaire |
168.62 g/mol |
Nom IUPAC |
acetic acid;1-chloro-2-methylpropan-1-ol |
InChI |
InChI=1S/C4H9ClO.C2H4O2/c1-3(2)4(5)6;1-2(3)4/h3-4,6H,1-2H3;1H3,(H,3,4) |
Clé InChI |
NNVOESNEKUOTCU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(O)Cl.CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![L-Asparagine, N2-[(1,1-dimethylethoxy)carbonyl]-N,N-dimethyl-,phenylmethyl ester](/img/structure/B12283396.png)
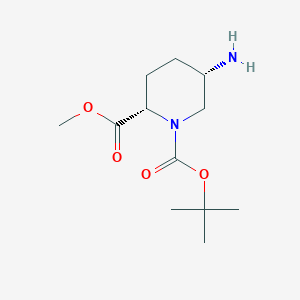
![(6R,7R)-7-[[2-[(6-chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]acetyl]amino]-3-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12283405.png)
![4-Piperidinepropanoic acid, 1-[2-(1,1-dimethylethoxy)-2-oxoethyl]-alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-, (alphaS)-](/img/structure/B12283407.png)
